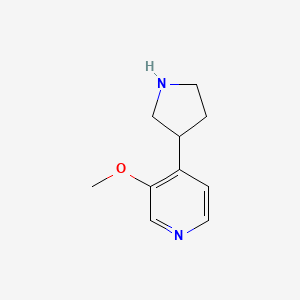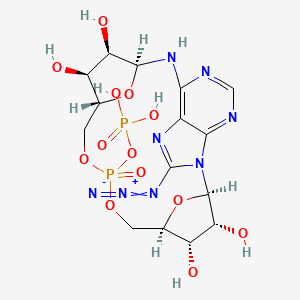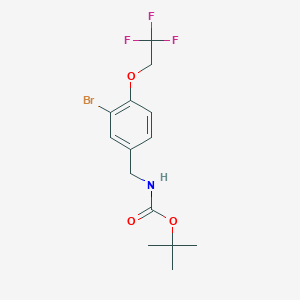
3-Bromo-7-fluoroquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-7-fluoroquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their wide range of biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-fluoroquinolin-4-amine typically involves the introduction of bromine and fluorine atoms into the quinoline ring. One common method is the nucleophilic substitution reaction, where a suitable quinoline derivative is treated with bromine and fluorine sources under controlled conditions. For example, starting from 4-aminoquinoline, bromination and fluorination can be achieved using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-7-fluoroquinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted quinolines with potential biological activities .
Wissenschaftliche Forschungsanwendungen
3-Bromo-7-fluoroquinolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and antiviral properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: The compound is employed in chemical biology research to probe biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 3-Bromo-7-fluoroquinolin-4-amine involves its interaction with specific molecular targets. For example, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Fluoroquinoline: Lacks the bromine atom but shares similar biological activities.
4-Aminoquinoline: Lacks both bromine and fluorine atoms but is a precursor for various derivatives.
6-Bromo-4-chloro-7-fluoroquinolin-3-amine: Contains an additional chlorine atom, which may alter its reactivity and biological properties.
Uniqueness
The combination of these halogens in the quinoline ring provides a versatile scaffold for the development of new compounds with diverse biological activities .
Eigenschaften
| 1065088-25-6 | |
Molekularformel |
C9H6BrFN2 |
Molekulargewicht |
241.06 g/mol |
IUPAC-Name |
3-bromo-7-fluoroquinolin-4-amine |
InChI |
InChI=1S/C9H6BrFN2/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4H,(H2,12,13) |
InChI-Schlüssel |
JSURKVUKBSLHBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CN=C2C=C1F)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[1,2-d]isoxazol-1(2H)-one](/img/structure/B13716758.png)
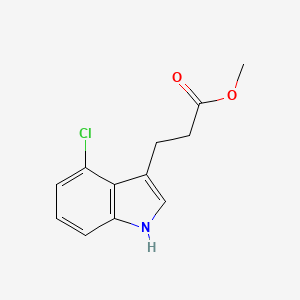
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13716773.png)
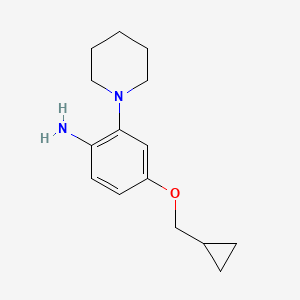
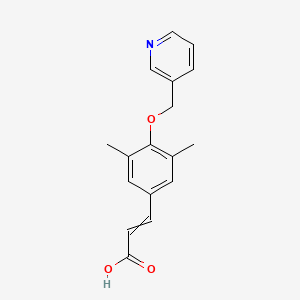
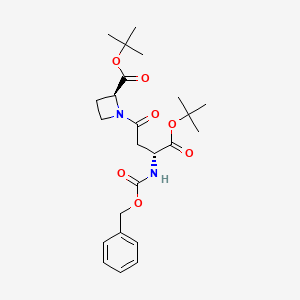
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13716803.png)
![10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)
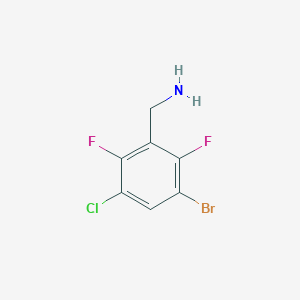
![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
